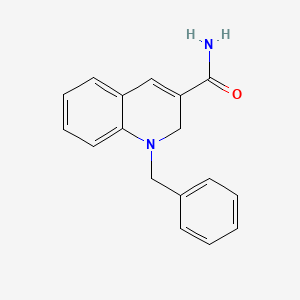
1-Benzyl-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1,2-dihydroquinoline-3-carboxamide typically involves the reaction of 1-benzyl-1,2-dihydroquinoline with a suitable carboxylating agent. One common method involves the use of benzylamine and 2-chloroquinoline-3-carboxylic acid under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve scalable and efficient methodologies, such as the use of flow chemistry or metal-catalyzed reactions. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium ethoxide, benzylamine.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .
Comparison with Similar Compounds
2-Oxo-1,2-dihydroquinoline-3-carboxamide: Known for its potent acetylcholinesterase inhibitory activity.
1,4-Dihydroquinoline-3-carboxylates: These compounds are synthesized via a sequence of hydride shift, dealkylation, and cyclization processes.
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide: Evaluated for its inhibitory activity against monoamine oxidase and acetylcholinesterase.
Uniqueness: 1-Benzyl-1,2-dihydroquinoline-3-carboxamide stands out due to its specific structural features and its potential as a therapeutic agent for neurodegenerative diseases. Its unique ability to inhibit acetylcholinesterase with high potency makes it a valuable compound for further research and development .
Properties
CAS No. |
85749-96-8 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-benzyl-2H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H16N2O/c18-17(20)15-10-14-8-4-5-9-16(14)19(12-15)11-13-6-2-1-3-7-13/h1-10H,11-12H2,(H2,18,20) |
InChI Key |
BTGLRZTWAFVWOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2N1CC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B11849897.png)
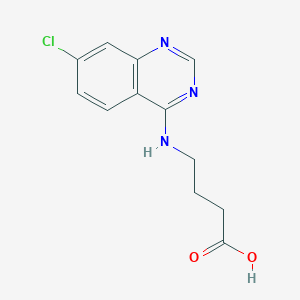

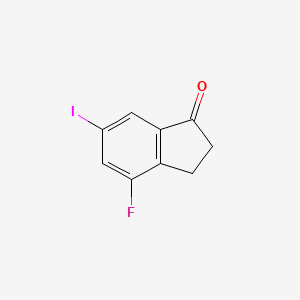
![tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11849915.png)
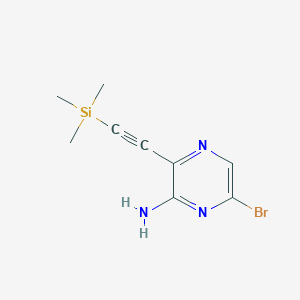


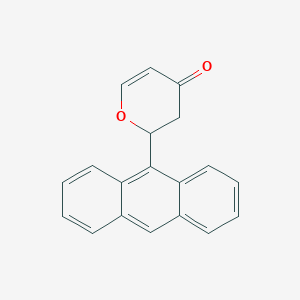
![6,7-Dimethoxy-2-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11849932.png)
![8-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B11849939.png)
![6'-Bromo-1',3'-dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11849942.png)
![[3-(3-phenylphenyl)phenyl]boronic acid](/img/structure/B11849952.png)
